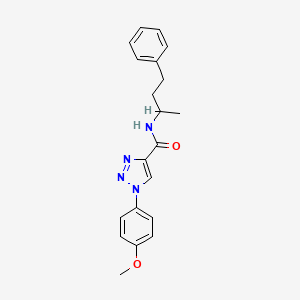
1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole-based compound that has been synthesized using various methods. The aim of
Wirkmechanismus
The mechanism of action of 1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide is not yet fully understood. However, it has been suggested that this compound exerts its anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of various cancer-related enzymes such as topoisomerase I, II, and tyrosine kinase. This compound has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potent anti-cancer activity. This compound can be used to study the mechanism of action of anti-cancer drugs and to develop new anti-cancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide. One of the directions is to study the mechanism of action of this compound in more detail. Another direction is to develop new derivatives of this compound with improved solubility and bioavailability. Additionally, this compound can be studied for its potential applications in other fields such as agriculture and material science.
Conclusion:
In conclusion, this compound is a triazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its anti-cancer, anti-inflammatory, anti-bacterial, and anti-fungal properties. Further studies are required to fully understand the mechanism of action of this compound and to develop new derivatives with improved solubility and bioavailability.
Synthesemethoden
1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide can be synthesized using various methods. One of the commonly used methods is the Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide. This method involves the reaction of 4-phenylbut-2-yn-1-ol with 4-methoxyphenyl azide in the presence of a copper catalyst. The resulting compound is then treated with triethylorthoformate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines. This compound has also been reported to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-15(8-9-16-6-4-3-5-7-16)21-20(25)19-14-24(23-22-19)17-10-12-18(26-2)13-11-17/h3-7,10-15H,8-9H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQULDEMNEOTNKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CN(N=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2605291.png)
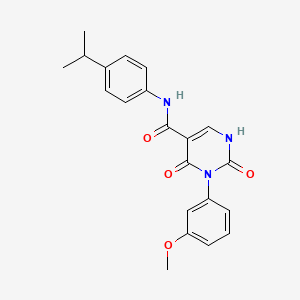
![Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2605295.png)
![N-(3-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2605296.png)
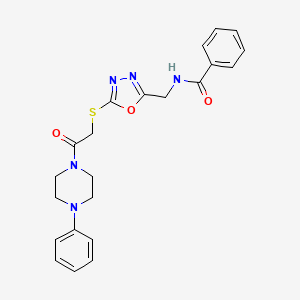

![2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-N,3-bis(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2605300.png)
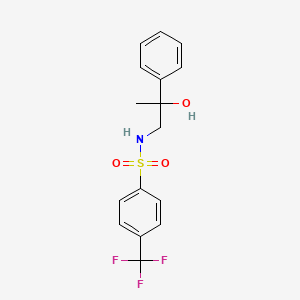
![1-[(2,6-dichlorophenyl)methyl]-4-(2,6-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2605304.png)

![1-[2-[(2,5-Difluorophenyl)methylsulfanyl]-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2605308.png)
![2,8,10-trimethyl-N-(pyridin-2-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2605309.png)
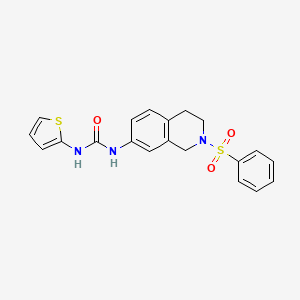
![(2Z)-3-(2,5-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2605311.png)